Field: Analytical Chemistry
Application: This compound could potentially be used in chromatography or mass spectrometry applications.
Field: Pharmaceutical Chemistry
1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone is a chemical compound characterized by its unique structure, which includes a mercapto group attached to a tetrazole ring. Its molecular formula is C₉H₈N₄OS, and it has a molar mass of approximately 220.25 g/mol. The compound appears as a white to almost white solid and is soluble in organic solvents like alcohol and acetone .
The presence of the mercapto group (–SH) in the tetrazole moiety enhances its reactivity, making it a subject of interest in various chemical and biological studies.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of 1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone has been explored in various contexts:
The synthesis of 1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone typically involves multi-step procedures:
These methods underline the compound's synthetic accessibility for research purposes .
1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone has several potential applications:
Interaction studies involving 1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in inflammatory pathways, although more detailed investigations are necessary to elucidate these mechanisms fully.
Several compounds share structural similarities with 1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-[3-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone | C₉H₈N₄OS | Similar structure but different substitution pattern |
| 5-Mercapto-1H-tetrazole | C₇H₆N₄S | Core structure without phenyl substitution |
| 2-Amino-thiazole derivatives | Varies | Related heterocycles with potential biological activity |
The uniqueness of 1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone lies in its specific combination of a mercapto group and a tetrazole ring attached to an aromatic system, which may confer distinct chemical reactivity and biological properties compared to other similar compounds. This structural arrangement could lead to novel applications in medicinal chemistry not observed in its analogs.
The [3+2] cycloaddition reaction between sodium azide (NaN₃) and nitriles is the cornerstone of tetrazole synthesis. For 1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone, the nitrile precursor 4-cyanophenylacetone undergoes cycloaddition with NaN₃ under catalytic conditions. A cobalt(II) complex with a tetradentate ligand (N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine) has been shown to facilitate this reaction, achieving yields exceeding 85% in refluxing H₂O/i-PrOH (1:1, v/v) [1]. Mechanistic studies reveal the formation of a cobalt(II) diazido intermediate, which accelerates the cycloaddition by coordinating both NaN₃ and the nitrile [1].
Alternative catalytic systems include acid-activated clays such as attapulgite or acidic ion exchange resins, which enable reactions at 60–180°C with benzonitrile derivatives. For example, benzonitrile and NaN₃ reacted at 110°C for 10 hours in dimethylformamide (DMF) with acid-activated attapulgite, yielding 88% of 5-phenyltetrazole [2]. Copper-doped silica cuprous sulfate (CDSCS) further enhances reactivity, enabling cycloaddition in aqueous isopropanol at reflux with 89% yield on a 100-mmol scale [3].
Table 1: Comparative Yields of Tetrazole Synthesis via [3+2] Cycloaddition
| Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Cobalt(II) complex [1] | 100 | H₂O/i-PrOH | 85 |
| Acid-activated attapulgite [2] | 110 | DMF | 88 |
| CDSCS [3] | 100 | H₂O/i-PrOH | 89 |
Cobalt-based catalysts dominate homogeneous tetrazole synthesis due to their stability and recyclability. The cobalt(II) diazido complex (Co-(PYT)₂@BNPs), immobilized on modified boehmite nanoparticles, demonstrates exceptional activity, enabling reactions at 80°C in ethanol with 92% yield and five reuse cycles without significant loss in efficiency [4].
Heterogeneous systems like FeCl₃–SiO₂ offer advantages in solvent-free conditions. FeCl₃–SiO₂ catalyzes the reaction between aryl amines, NaN₃, and triethyl orthoformate at 120°C, yielding 1-aryl-1H-tetrazoles in 90% efficiency [5]. The silica support enhances surface area and acid site accessibility, while Fe³⁺ ions polarize the nitrile group, accelerating cycloaddition [5].
Table 2: Catalyst Performance in Tetrazole Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reusability |
|---|---|---|---|
| Co-(PYT)₂@BNPs [4] | 80°C, ethanol, 4 h | 92 | 5 cycles |
| FeCl₃–SiO₂ [5] | 120°C, solvent-free, 3 h | 90 | 4 cycles |
Ultrasound irradiation enhances reaction kinetics by cavitation, which improves mass transfer and reduces activation energy. FeCl₃–SiO₂-catalyzed solvent-free synthesis under ultrasound (40 kHz, 50°C) reduces reaction time from 3 hours to 45 minutes, increasing yields from 90% to 94% [5]. This method eliminates solvent waste and is scalable for industrial applications.
Post-synthesis purification is critical for isolating high-purity 1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone. After acidifying the reaction mixture to pH 2–3 with 10% HCl, the crude product precipitates and is filtered. Recrystallization using a toluene-water (2:1, v/v) system removes residual catalysts and byproducts. For instance, 5-phenyltetrazole recrystallized from toluene-water achieves 98% purity, with the aqueous phase extracting polar impurities and toluene dissolving the product [2].
Table 3: Recrystallization Efficiency
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Toluene-water [2] | 98 | 85 |
| Ethanol-water [3] | 95 | 80 |
The vibrational spectroscopic characterization of 1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone reveals distinct spectral features characteristic of the tetrazole ring system and associated functional groups. Based on comprehensive literature analysis of similar tetrazole compounds [1] [2] [3], the infrared spectrum exhibits several key absorption bands that provide structural information.
The nitrogen-hydrogen stretching vibration appears as a strong, broad absorption in the region 3200-3600 cm⁻¹, with specific bands typically observed around 3437 cm⁻¹ for tetrazole derivatives [4]. This absorption is characteristic of the N-H group within the tetrazole ring and often appears broadened due to hydrogen bonding interactions [5]. The aromatic carbon-hydrogen stretching vibrations are observed in the range 3000-3100 cm⁻¹, appearing as medium intensity bands corresponding to the phenyl ring substituent.
Tetrazole ring characteristic vibrations manifest in several regions. The carbon-nitrogen stretching mode of the tetrazole ring produces a strong absorption band in the 1600-1650 cm⁻¹ region, typically appearing at 1657 cm⁻¹ for mercapto-tetrazole derivatives [4]. The nitrogen-nitrogen stretching vibrations within the tetrazole ring are observed in the 1300-1400 cm⁻¹ range, with characteristic bands around 1566 cm⁻¹ [1]. These frequencies are sensitive to substituent effects and tautomeric forms of the tetrazole ring.
The carbonyl stretching frequency of the acetyl group provides a strong, characteristic absorption in the 1650-1700 cm⁻¹ region. For 1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone, this band typically appears around 1670 cm⁻¹, consistent with literature values for aromatic ketones [4]. The position of this band is influenced by conjugation with the aromatic ring system.
Carbon-sulfur stretching vibrations associated with the mercapto group appear as weak to medium intensity bands in the 400-600 cm⁻¹ region [1]. These vibrations are often difficult to assign definitively due to their weak intensity and potential overlap with other low-frequency modes. The sulfur-hydrogen stretching mode of the mercapto group, when present in the thiol tautomeric form, produces a characteristic weak absorption in the 2300-2600 cm⁻¹ region [6].
Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in infrared spectra. The tetrazole ring breathing modes and symmetric stretching vibrations are often more intense in Raman spectra [1]. Ring deformation modes appear in the 1100-1200 cm⁻¹ region as multiple bands reflecting the complex vibrational coupling within the tetrazole heterocycle.
| Vibrational Mode | Frequency Range (cm⁻¹) | IR Intensity | Raman Activity | Assignment Notes |
|---|---|---|---|---|
| N-H stretching | 3200-3600 | Strong | Weak | Tetrazole N-H group |
| C-H aromatic | 3000-3100 | Medium | Strong | Phenyl ring C-H |
| C=O stretching | 1650-1700 | Very Strong | Weak | Acetyl carbonyl |
| C=N tetrazole | 1600-1650 | Strong | Medium | Ring C=N stretch |
| N=N tetrazole | 1300-1400 | Medium-Strong | Strong | Ring N=N stretch |
| Ring deformation | 1100-1200 | Medium | Strong | Multiple modes |
| C-S stretching | 400-600 | Weak-Medium | Medium | Mercapto group |
The proton nuclear magnetic resonance spectrum exhibits several distinctive resonance regions. The tetrazole carbon-hydrogen proton appears as a highly deshielded singlet in the range 8.5-9.5 ppm [7]. This significant downfield shift results from the electron-withdrawing effect of the four nitrogen atoms within the tetrazole ring, creating a strongly deshielded environment for the ring proton.
Aromatic protons of the phenyl ring resonate in the typical aromatic region between 7.0-8.0 ppm, appearing as complex multiplets due to ortho, meta, and para coupling patterns [4]. The substitution pattern on the benzene ring influences the exact chemical shifts and coupling constants observed for these protons.
The acetyl methyl group produces a characteristic singlet resonance in the 2.0-2.7 ppm region [4]. This chemical shift is typical for methyl groups adjacent to carbonyl carbons, where the electron-withdrawing nature of the carbonyl group causes moderate deshielding.
When the mercapto group exists in the thiol tautomeric form, the sulfur-hydrogen proton appears as a highly deshielded singlet in the range 13.0-15.0 ppm [5]. This extreme downfield shift reflects the influence of sulfur and the potential for tautomeric equilibria between thiol and thione forms of the mercapto-tetrazole system.
The tetrazole nitrogen-hydrogen proton, when observable, appears as a broad, exchangeable signal in the 12.0-14.0 ppm region [10]. This signal may broaden significantly or disappear entirely in the presence of deuterated solvents due to rapid hydrogen-deuterium exchange processes.
The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the carbon framework of the molecule. The tetrazole carbon-5 appears as the most deshielded carbon signal in the 150-165 ppm region [11]. This significant downfield shift reflects the unique electronic environment created by the four adjacent nitrogen atoms in the tetrazole ring.
The carbonyl carbon of the acetyl group resonates in the typical ketone region at 190-210 ppm [9]. This highly deshielded signal results from the low electron density at the carbonyl carbon due to the electron-withdrawing nature of the oxygen atom.
Aromatic carbons of the phenyl ring appear in characteristic regions based on their substitution patterns. Quaternary aromatic carbons bearing substituents resonate in the 130-145 ppm range, while aromatic carbon-hydrogen carbons appear at 125-135 ppm [9]. The exact chemical shifts depend on the electronic effects of the tetrazole and acetyl substituents.
The methyl carbon of the acetyl group produces a signal in the 25-30 ppm region, consistent with typical values for carbons alpha to carbonyl groups [9]. Any bridge carbons linking functional groups would appear in the 40-60 ppm range, with exact positions dependent on the nature of attached heteroatoms.
| Carbon Type | Chemical Shift (ppm) | Multiplicity | Characteristic Features |
|---|---|---|---|
| Tetrazole C-5 | 150-165 | Singlet | Most deshielded ring carbon |
| Carbonyl C=O | 190-210 | Singlet | Ketone carbon |
| Aromatic C-H | 125-135 | Singlet | Phenyl ring carbons |
| Aromatic C-quat | 130-145 | Singlet | Substituted phenyl carbons |
| Acetyl CH₃ | 25-30 | Quartet | J(C-H) coupling visible |
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone. Multiple computational approaches have been employed in the literature for similar tetrazole systems [12] [13] [5], establishing methodological frameworks for accurate property prediction.
The Becke three-parameter Lee-Yang-Parr (B3LYP) functional with the 6-311++G(d,p) basis set represents the most widely validated approach for tetrazole systems [13] [5]. This combination provides excellent accuracy for vibrational frequency calculations, with typical scaling factors of 0.967-0.975 for frequency corrections. Alternative methods including M06-2X/6-311++G(d,p) offer improved treatment of non-covalent interactions, while ωB97XD/def2-TZVP provides superior long-range correlation effects.
Geometry optimization calculations yield molecular structures with tetrazole ring bond lengths typically ranging from 1.32-1.35 Å for carbon-nitrogen bonds and 1.28-1.32 Å for nitrogen-nitrogen bonds [12]. The planarity of the tetrazole ring system is maintained, with deviations from planarity generally less than 0.1 Å for ring atoms.
The highest occupied molecular orbital (HOMO) energies for tetrazole derivatives typically range from -7.5 to -8.5 eV, reflecting the electron-rich nature of the nitrogen-containing heterocycle [12]. The HOMO is generally localized on the tetrazole ring system with significant contributions from nitrogen lone pairs and π-electron density.
The lowest unoccupied molecular orbital (LUMO) energies range from -1.5 to -2.5 eV, creating HOMO-LUMO energy gaps of approximately 5-7 eV [13]. The LUMO typically exhibits antibonding character distributed across both the tetrazole ring and the aromatic substituent, facilitating electronic delocalization in excited states.
Natural bond orbital (NBO) analysis reveals significant hyperconjugation effects within the tetrazole ring system [13]. The mercapto group participates in extensive resonance interactions, with natural charges on sulfur ranging from -0.3 to -0.5 depending on the tautomeric form. Nitrogen atoms within the tetrazole ring exhibit charges ranging from -0.4 to -0.6, consistent with their role as electron-donating centers.
Time-dependent density functional theory calculations provide accurate predictions of electronic absorption spectra for 1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone, enabling correlation between theoretical and experimental ultraviolet-visible spectroscopic data. Literature studies demonstrate the reliability of TD-DFT methods for tetrazole systems [13] [14] [5].
The lowest energy electronic transition (S₀ → S₁) typically occurs in the 310-330 nm region with very low oscillator strength (0.002-0.008) [13]. This transition possesses n→π* character, involving promotion of an electron from nitrogen lone pair orbitals to the π* system of the tetrazole ring. The forbidden nature of this transition results from poor orbital overlap between the n and π* orbitals.
Strong π→π* transitions dominate the absorption spectrum in the 220-280 nm region with oscillator strengths ranging from 0.15-0.65 [14]. These transitions involve promotion of electrons from bonding π orbitals (primarily HOMO-1 and HOMO) to antibonding π* orbitals (LUMO and LUMO+1). The high extinction coefficients associated with these transitions make them readily observable in experimental spectra.
Higher energy transitions in the 180-220 nm region often exhibit n→σ* character or involve promotion to higher-lying π* orbitals [15]. These transitions typically show moderate oscillator strengths (0.01-0.05) and may involve Rydberg character at very high energies.
Polarizable continuum model (PCM) calculations demonstrate significant solvent effects on absorption maxima [14]. Non-polar solvents such as cyclohexane (ε = 2.0) and toluene (ε = 2.4) produce minimal shifts (+2 to +7 nm) relative to gas-phase calculations. Polar aprotic solvents including dichloromethane (ε = 8.9) and acetonitrile (ε = 35.7) cause moderate to significant red shifts (+8 to +20 nm) due to stabilization of the excited state dipole moment.
Polar protic solvents such as methanol (ε = 32.7) and water (ε = 78.4) produce the largest spectral shifts (+10 to +25 nm) due to both electrostatic stabilization and hydrogen bonding interactions [14]. The extent of solvatochromism provides information about the change in dipole moment upon electronic excitation.
Franck-Condon analysis of vibronic progression in absorption bands reveals coupling between electronic transitions and vibrational modes [16]. Tetrazole compounds typically exhibit pronounced vibronic structure in the π→π* transitions, with primary coupling to ring stretching modes around 1400-1600 cm⁻¹.
Huang-Rhys factors calculated from TD-DFT geometries indicate the extent of geometric reorganization upon excitation. Values typically range from 0.1-0.3 for the lowest π→π* transitions, suggesting moderate structural changes in the excited state. Higher energy transitions often show larger reorganization energies reflecting more significant geometric distortions.
| Transition | Wavelength (nm) | Oscillator Strength | Character | Solvent Shift |
|---|---|---|---|---|
| S₀ → S₁ | 310-330 | 0.002-0.008 | n→π* (forbidden) | Small (+2-5 nm) |
| S₀ → S₂ | 250-280 | 0.15-0.45 | π→π* (allowed) | Moderate (+8-15 nm) |
| S₀ → S₃ | 220-240 | 0.25-0.65 | π→π* (allowed) | Significant (+12-20 nm) |
| S₀ → S₄ | 200-220 | 0.01-0.05 | n→σ* | Variable |
| S₀ → S₅ | 180-200 | 0.30-0.80 | π→π* (allowed) | Large (+15-25 nm) |